molecular formula C11H14O B1618988 2-Isopropylacetophenone CAS No. 2142-65-6

2-Isopropylacetophenone

Cat. No.: B1618988
CAS No.: 2142-65-6
M. Wt: 162.23 g/mol
InChI Key: YKILJGWOUPELQS-UHFFFAOYSA-N
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Description

2-Isopropylacetophenone, identified by the CAS registry number 2142-65-6 , is an aromatic ketone of interest in synthetic and applied chemistry research. This compound, with the molecular formula C11H14O and an average mass of 162.23 Da , is also known as 1-(2-Isopropylphenyl)ethanone and o-Isopropylacetophenone . In laboratory research, this compound serves as a versatile synthetic intermediate and a key subject of study in catalytic reactions. Its synthesis can be achieved through Friedel-Crafts acylation, a process explored using both classical Lewis acids like aluminum chloride (AlCl3) and more modern heterogeneous catalysts such as zeolites . This makes it a relevant compound for methodological studies in green chemistry, aiming to improve catalyst efficiency and reduce environmental impact . Furthermore, its structural similarity to other isopropyl-acetophenone isomers, which are used in fragrance and flavor research for their warm, spicy, and woody notes , positions it as a valuable compound for structure-activity relationship (SAR) studies and for exploring novel applications in material science. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use. Researchers can request detailed specifications, certificates of analysis, and pricing information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-propan-2-ylphenyl)ethanone
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InChI

InChI=1S/C11H14O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YKILJGWOUPELQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80175689
Record name 2-Isopropylacetophenone
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Molecular Weight

162.23 g/mol
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CAS No.

2142-65-6
Record name 1-[2-(1-Methylethyl)phenyl]ethanone
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Record name 2-Isopropylacetophenone
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Record name Acetophenone, 2'-isopropyl-
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Record name 2-Isopropylacetophenone
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Record name 2-Isopropylacetophenone
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Synthetic Methodologies for 2 Isopropylacetophenone and Its Analogues

Classical Synthetic Routes to Aromatic Ketones

The traditional methods for synthesizing aromatic ketones like 2-isopropylacetophenone have long been dominated by electrophilic aromatic substitution reactions, with the Friedel-Crafts acylation being a primary example.

Friedel-Crafts Acylation Strategies and Mechanistic Considerations

The Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring. chemistrysteps.combyjus.com In the context of this compound synthesis, this typically involves the reaction of cumene (B47948) (isopropylbenzene) with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). perfumerflavorist.com The reaction is catalyzed by a strong Lewis acid, most commonly aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.compw.live

Mechanism:

The reaction proceeds through a well-defined electrophilic aromatic substitution mechanism. byjus.com The key steps are:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is resonance-stabilized. chemistrysteps.comsigmaaldrich.com

Electrophilic Attack: The electron-rich aromatic ring of cumene attacks the acylium ion. The isopropyl group is an ortho-, para-director, meaning it activates these positions for electrophilic attack. wikipedia.org This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.comwikipedia.org

It is important to note that the ketone product can form a complex with the Lewis acid catalyst, often requiring stoichiometric rather than catalytic amounts of the acid. wikipedia.org An aqueous workup is then necessary to liberate the final ketone product. wikipedia.org

Reactant 1Reactant 2CatalystProduct
CumeneAcetyl ChlorideAlCl₃This compound & 4-Isopropylacetophenone
CumeneAcetic AnhydrideAlCl₃This compound & 4-Isopropylacetophenone

This table outlines the typical reactants and catalysts in the Friedel-Crafts acylation for synthesizing isopropylacetophenone isomers.

A study on the Friedel-Crafts acylation of cumene with acetyl chloride catalyzed by AlCl₃ in dichloromethane (B109758) at 0°C reported the formation of 4-isopropylacetophenone. chegg.com The use of different catalysts, such as zeolites, has also been explored, particularly with acetic anhydride as the acylating agent, to create a more environmentally friendly process. perfumerflavorist.com

Other Electrophilic Aromatic Substitution Approaches

While Friedel-Crafts acylation is the most direct method, other electrophilic aromatic substitution (EAS) reactions can be part of multi-step sequences to yield aromatic ketones. organicmystery.combyjus.com For instance, nitration of an aromatic ring followed by reduction of the nitro group to an amine, diazotization, and subsequent reactions can lead to a variety of substituted aromatic compounds. However, for the direct synthesis of ketones, Friedel-Crafts acylation remains the most efficient classical approach. chemistrysteps.com The carbonyl group of an existing aromatic ketone is a deactivating, meta-directing group for further EAS reactions. organicmystery.comnumberanalytics.com

Advanced and Novel Synthetic Pathways for this compound Derivatives

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound and its analogs.

Synthesis via Organometallic Reagents (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents, offer a powerful tool for the synthesis of alcohols, which can then be oxidized to ketones. organic-chemistry.orgpressbooks.pub For example, a Grignard reagent can be added to an aldehyde or ester to form a secondary or tertiary alcohol, respectively. masterorganicchemistry.comyoutube.com

A synthetic route to a tertiary alcohol could involve the reaction of an aldehyde with a Grignard reagent, followed by oxidation of the resulting secondary alcohol to a ketone, and a subsequent reaction with another Grignard reagent. masterorganicchemistry.com

Illustrative Pathway to an Analog:

Grignard Reaction: An appropriate aryl magnesium halide (Grignard reagent) reacts with an aldehyde (e.g., acetaldehyde) to form a secondary alcohol. pressbooks.pub

Oxidation: The secondary alcohol is then oxidized to the corresponding ketone using a suitable oxidizing agent.

This approach provides a versatile route to a wide range of acetophenone (B1666503) derivatives by varying the Grignard reagent and the carbonyl compound.

Condensation Reactions in Derivative Synthesis

Condensation reactions, such as the aldol (B89426) condensation, are fundamental in forming carbon-carbon bonds and can be employed to synthesize derivatives of this compound. magritek.com The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of a ketone with an aldehyde in the presence of a base or acid catalyst to form a chalcone (B49325) (α,β-unsaturated ketone). researchgate.net

For example, acetophenone can react with an aromatic aldehyde in the presence of a base to yield a chalcone. researchgate.net This methodology can be extended to this compound to create a diverse array of chalcone derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant push towards developing "green" synthetic methods that are more environmentally benign. numberanalytics.com For the synthesis of aromatic ketones, this includes the use of solid acid catalysts like zeolites to replace hazardous Lewis acids in Friedel-Crafts acylations. perfumerflavorist.com Zeolites are reusable and can lead to cleaner reactions with easier work-up. perfumerflavorist.com

Other green approaches focus on:

Catalytic C-H Oxidation: Visible-light-induced aerobic C-H oxidation offers a highly atom-economical route to aromatic ketones. chemistryviews.org This method can utilize air as the oxidant and water as the solvent, significantly reducing the environmental impact. chemistryviews.org

Solventless Reactions: Aldol condensations have been successfully carried out under solventless conditions, for instance, by grinding the reactants with a solid base like sodium hydroxide (B78521). sciepub.com This minimizes waste and the use of hazardous organic solvents.

Biomass-derived Feedstocks: Research is ongoing to utilize biomass-derived furfural (B47365) derivatives for the synthesis of aromatic compounds, offering a renewable starting material base. ucl.ac.uk

A patent describes a green synthesis of 2,2-dialkoxy acetophenone derivatives by reacting 2,2-dichloro acetophenone derivatives with an alcohol in the presence of a base, highlighting a method with high yield and purity that avoids toxic substances. google.com

Stereoselective and Asymmetric Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, particularly the corresponding chiral secondary alcohols, is a significant area of research due to the importance of optically active alcohols as building blocks in the pharmaceutical and fine chemical industries. The primary focus has been on the enantioselective reduction of the prochiral ketone functionality. The steric hindrance imposed by the ortho-isopropyl group presents a considerable challenge, often requiring specialized catalytic systems to achieve high stereoselectivity. Methodologies for these transformations can be broadly categorized into metal-catalyzed asymmetric hydrogenation and biocatalytic reductions.

A significant challenge in the asymmetric hydrogenation of ketones is achieving high reactivity and enantioselectivity with sterically hindered substrates. nih.gov For instance, the presence of bulky substituents at the ortho position of acetophenones can dramatically influence the efficiency and outcome of the reduction.

Catalytic systems based on ruthenium (Ru) and iridium (Ir) complexes with chiral ligands have been extensively investigated for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones. acs.orgdiva-portal.org The choice of metal precursor and the structure of the chiral ligand are critical for overcoming the steric hindrance of ortho-substituted substrates. For example, in the asymmetric transfer hydrogenation of various aromatic ketones, the performance of the catalytic system, which may consist of a [RuCl₂(mesitylene)]₂ precursor and a chiral hemisalen ligand, is notably dependent on the substrate's structure. The presence of a methyl substituent in the ortho position can lead to a decrease in the catalyst's reactivity compared to its meta- or para-substituted counterparts. academie-sciences.fr

Research into iridium-catalyzed asymmetric hydrogenation has shown that increasing the steric bulk on the phosphine-aryl rings of f-Amphbinol ligands can enhance the enantioselectivity of the reduction of various ketones. acs.org This suggests that carefully designed, sterically hindered ligands can create a chiral pocket that effectively differentiates between the enantiotopic faces of the ketone, even with challenging substrates.

Biocatalysis offers a powerful and environmentally benign alternative to metal-based catalysts for the synthesis of chiral alcohols. Enzymes, such as alcohol dehydrogenases found in microorganisms and plants, can exhibit high enantioselectivity in the reduction of a wide range of ketones, including sterically hindered ones.

Studies using various vegetable catalysts have demonstrated the enantioselective reduction of acetophenone derivatives to their corresponding (S)-1-arylethanols with high enantioselectivity. niscpr.res.in For instance, carrot (Daucus carota) has been shown to be an effective biocatalyst for the reduction of acetophenone and its derivatives. niscpr.res.inresearchgate.net While the presence of an ortho-substituent can reduce the conversion rate, high enantiomeric excesses are often still achievable. researchgate.net

Microorganisms are a rich source of stereoselective ketoreductases. The fungus Periconia hispidula has been used as a biocatalyst for the biotransformation of various acetophenone derivatives. iomcworld.com Notably, it has shown excellent performance in the reduction of ortho-substituted acetophenones, such as 2-methylacetophenone and 2-methoxyacetophenone, achieving high conversion (>99%) and enantiomeric excess after 48 hours. The resulting alcohols predominantly have the (S)-configuration, following Prelog's rule. iomcworld.com

Similarly, whole cells of Lactobacillus kefiri have been employed for the asymmetric reduction of substituted acetophenones. researchgate.net While the conversion for ortho-chloro and ortho-bromo acetophenones was low, the reduction of ortho-methoxyacetophenone resulted in 100% conversion and 97% enantiomeric excess (ee). researchgate.net These results highlight that the electronic properties and size of the ortho-substituent play a crucial role in the success of the biocatalytic reduction.

The following table summarizes the findings from various studies on the asymmetric reduction of ortho-substituted acetophenone analogues, which serve as models for the stereoselective synthesis of chiral derivatives of this compound.

SubstrateCatalyst/BiocatalystProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)Reference
2-MethylacetophenonePericonia hispidula(S)>99>99 iomcworld.com
2-MethoxyacetophenonePericonia hispidula(S)>99>99 iomcworld.com
2-BromoacetophenonePericonia hispidula(S)>99>99 iomcworld.com
2-FluoroacetophenonePericonia hispidula(S)>99>99 iomcworld.com
2-NitroacetophenonePericonia hispidula(S)>99>99 iomcworld.com
2-MethoxyacetophenoneLactobacillus kefiri P2(S)10097 researchgate.net
2-ChloroacetophenoneLactobacillus kefiri P2(S)Low46 researchgate.net
2-BromoacetophenoneLactobacillus kefiri P2(S)Low40 researchgate.net
2-NitroacetophenoneLactobacillus kefiri P2(S)5082 researchgate.net
o-Methylacetophenone[RuCl₂(mesitylene)]₂ / L25-52 (after 72h)- academie-sciences.fr

Chemical Reactivity and Mechanistic Investigations of 2 Isopropylacetophenone

Carbonyl Group Reactivity

The reactivity of the carbonyl group in 2-isopropylacetophenone is a central aspect of its chemical behavior, influencing a range of transformations.

Nucleophilic addition to the carbonyl carbon of this compound is significantly influenced by the steric hindrance imposed by the ortho-isopropyl group. This steric bulk impedes the approach of nucleophiles, thereby reducing the reaction rates compared to less hindered acetophenones. For instance, reactions with Grignard reagents, while feasible, may proceed at slower rates and require more forcing conditions. The formation of the corresponding tertiary alcohol upon reaction with a Grignard reagent is a typical outcome, though yields can be variable depending on the specific Grignard reagent used and the reaction conditions.

Enolization is a key process for ketones, involving the formation of an enol or enolate. libretexts.org For this compound, the presence of α-hydrogens on the acetyl group allows for both acid- and base-catalyzed enolization. libretexts.org The equilibrium between the keto and enol forms generally favors the keto tautomer. cdnsciencepub.com

Photoenolization is a photochemical process where ortho-alkyl substituted aryl ketones, upon absorption of light, undergo intramolecular hydrogen abstraction to form a transient enol. researchgate.netmsu.edu This process typically proceeds through the triplet excited state of the ketone. researchgate.netnih.gov However, studies on the photoenolization of ortho-alkyl-substituted acetophenones have shown that no photoenolization was detected for this compound. rsc.org This is attributed to the specific conformation and steric interactions of the isopropyl group which may hinder the necessary hydrogen abstraction step. rsc.org In contrast, related compounds like 2-methylacetophenone readily undergo photoenolization, forming transient Z- and E-photoenols. nih.govchemrxiv.org The mechanism for these related compounds involves excitation to a singlet state, intersystem crossing to a triplet state, and then intramolecular hydrogen abstraction to form a biradical intermediate which then forms the photoenols. researchgate.netnih.gov

Table 1: Transient Intermediates in the Photoenolization of Related ortho-Alkyl Acetophenones
CompoundTransient SpeciesKey ObservationsReference
2-MethylacetophenoneTriplet Biradical, Z- and E-PhotoenolsTriplet state leads to two isomeric photoenols. The Z-isomer reketonizes via a 1,5-sigmatropic hydrogen shift. nih.gov
2,4,6-TriisopropylacetophenoneTriplet State, Z- and E-EnolsShows a relatively long-lived triplet state and both short- and long-lived enols. cdnsciencepub.com
This compoundNo Photoenolization DetectedThe steric hindrance from the isopropyl group is thought to prevent the necessary intramolecular hydrogen abstraction. rsc.org

The carbonyl group of this compound can undergo both oxidation and reduction.

Oxidation: A common oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid or peroxide. wikipedia.orgambeed.com In the case of this compound, this reaction would be expected to yield 2-isopropylphenyl acetate (B1210297). The reaction mechanism involves the initial attack of the peroxyacid on the carbonyl carbon, followed by the migration of one of the adjacent groups. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. Therefore, the phenyl group is expected to migrate in preference to the methyl group. Biological systems, such as the fungus Aspergillus glaucus, can also effect a Baeyer-Villiger type oxidation on acetophenones, though the initial ester product may be rapidly hydrolyzed to a phenol (B47542). tandfonline.com

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(2-isopropylphenyl)ethanol. This can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation. Catalytic hydrogenation can be performed using catalysts like Raney nickel or supported palladium catalysts. google.comresearchgate.net The choice of solvent can influence the reaction rate and selectivity. researchgate.net Transfer hydrogenation offers an alternative method, often utilizing a ruthenium catalyst in the presence of a hydrogen donor like isopropanol. webofproceedings.org This method has been shown to be effective for a range of substituted acetophenones. webofproceedings.org

Table 2: Reduction Methods for Acetophenone (B1666503) Derivatives
Reduction MethodCatalyst/ReagentProductKey FeaturesReference
Catalytic HydrogenationRaney Nickel1-(2-isopropylphenyl)ethanolA common method for ketone reduction. google.com
Catalytic HydrogenationSupported Palladium (e.g., Pd/C)1-Phenylethanol (B42297) (from acetophenone)Solvent and support can affect activity and selectivity. researchgate.net
Transfer HydrogenationRuthenium catalyst with a functional ligand1-Phenylethanol (from acetophenone)Efficient for various ketones with good functional group tolerance. webofproceedings.org

Aromatic Ring Functionalization

The phenyl ring of this compound is susceptible to electrophilic attack, and the isopropyl substituent can also be chemically modified.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for arenes. minia.edu.egacs.org The acetyl and isopropyl groups on the benzene (B151609) ring of this compound direct incoming electrophiles to specific positions. The isopropyl group is an ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. Their combined influence will determine the regioselectivity of substitution reactions.

Nitration: Nitration of aromatic compounds is typically carried out with a mixture of nitric acid and sulfuric acid. minia.edu.eg For acetophenone derivatives, nitration generally occurs at the meta position relative to the acetyl group. docbrown.info In the case of this compound, the directing effects of the two substituents are opposing. The outcome of nitration would depend on the specific reaction conditions. Nitration of similar compounds, such as 4-isopropyltoluene, can lead to nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org

Halogenation: Halogenation, another common SEAr reaction, would also be influenced by the directing effects of the existing substituents. The reaction typically requires a Lewis acid catalyst.

The isopropyl group attached to the aromatic ring can also undergo chemical transformations.

Advanced Transformation Studies of this compound

The chemical behavior of this compound under advanced conditions, such as in supercritical fluids or on catalytic surfaces, reveals complex reactivity patterns. These studies are crucial for understanding its transformation potential and for developing novel synthetic methodologies.

Reactions in Supercritical Fluids

Supercritical fluids (SCFs), substances at a temperature and pressure above their critical point, serve as unique reaction media that bridge the properties of liquids and gases. numberanalytics.comthieme-connect.com Their tunable properties, such as viscosity, dielectric constant, and solubility, can be adjusted by modifying pressure and temperature, which in turn influences reaction rates and selectivity. numberanalytics.comthieme-connect.com For reactions involving gaseous reactants like hydrogen, the use of SCFs is particularly advantageous due to enhanced miscibility. thieme-connect.com

While specific studies detailing the reactions of this compound in supercritical fluids are not extensively documented in the reviewed literature, the behavior of related compounds under these conditions provides valuable insights. For instance, supercritical carbon dioxide (scCO₂), a commonly used SCF due to its mild critical conditions (31.1 °C and 73.8 bar), chemical inertness, and non-toxicity, has been employed for various pericyclic reactions and hydrogenations. numberanalytics.comthieme-connect.com In studies on the supercritical water oxidation (SCWO) of complex organic waste, intermediates such as 4-methylacetophenone have been identified, indicating that the acetophenone moiety can undergo degradation and transformation under these extreme conditions. rsc.org Given these precedents, it is plausible that this compound would exhibit enhanced reactivity and unique selectivity in SCFs, although specific pathways would depend on the chosen fluid and reaction conditions.

Hydrogenation and Hydrogenolysis Mechanisms on Catalytic Surfaces

The catalytic hydrogenation and hydrogenolysis of acetophenones are fundamental transformations, typically yielding 1-phenylethanol derivatives, ethylbenzene (B125841) derivatives, or the fully saturated cyclohexyl analogues. The reaction pathway is highly dependent on the catalyst, support, solvent, temperature, and pressure. researchgate.net

For the parent compound, acetophenone, hydrogenation over palladium (Pd), platinum (Pt), ruthenium (Ru), or nickel (Ni) catalysts is well-studied. researchgate.net The process generally involves two main steps: the hydrogenation of the carbonyl group to form 1-phenylethanol, followed by the hydrogenolysis of the hydroxyl group to yield ethylbenzene. researchgate.net Alternatively, over-hydrogenation can lead to the saturation of the aromatic ring.

Mechanism on Catalytic Surfaces: The reaction begins with the dissociation of molecular hydrogen on the metal catalyst surface. acs.org The hydrogen atoms then transfer to the adsorbed acetophenone molecule. The selectivity of the reaction—whether it favors the alcohol or the fully deoxygenated product—is influenced by the catalyst support and solvent. For example, catalysts on acidic zeolite supports have shown high activity in converting acetophenone directly to ethylbenzene. researchgate.net The interaction between the solvent and the catalyst surface can also alter the availability of active hydrogen species. researchgate.net

In the case of this compound, the bulky isopropyl group at the ortho position would introduce significant steric hindrance. This steric effect would likely decrease the rate of hydrogenation compared to unsubstituted acetophenone by impeding the adsorption of the carbonyl group onto the catalytic surface. However, it could also potentially increase the selectivity for the formation of 1-(2-isopropylphenyl)ethanol by making the subsequent hydrogenolysis step, which requires further interaction with the catalyst, more difficult.

Table 1: Representative Conditions for Acetophenone Hydrogenation This table summarizes various catalytic systems used for the hydrogenation of acetophenone, which serves as a model for the reactivity of this compound.

CatalystSupportSolventTemperature (°C)Pressure (MPa)Primary Product(s)Reference
PalladiumActive CarbonVarious30-1301-101-Phenylethanol, Ethylbenzene researchgate.net
PalladiumAlumina (B75360)Various30-1301-101-Phenylethanol, Ethylbenzene researchgate.net
PalladiumZeolite BetaVarious30-1301-10Ethylbenzene researchgate.net
RhodiumAluminaWater50N/A (Al/H₂O source)2-Phenylethanol, 2-Cyclohexylethanol mdpi.com
Nickel Phosphide (B1233454)Mesoporous SilicaN/AN/AN/A1-Phenylethanol researchgate.net

Derivatives and Analogues of 2 Isopropylacetophenone: Synthesis and Characterization

Hydroxylated Isopropylacetophenone Derivatives

Hydroxylated derivatives of isopropylacetophenone are a significant class of compounds, with research focusing on their synthesis and the influence of substituent groups on their chemical behavior.

Synthesis and Reactivity of 2'-Hydroxy-5'-isopropylacetophenone

2'-Hydroxy-5'-isopropylacetophenone is a notable derivative whose synthesis is well-documented. A common preparative method involves the Fries rearrangement of 4-isopropylphenyl acetate (B1210297). Another established route is the reaction of acetyl chloride with 4-isopropylanisole (B1583350) in the presence of aluminum chloride in a solvent like carbon disulfide at room temperature. chemicalbook.com

The reactivity of 2'-Hydroxy-5'-isopropylacetophenone is influenced by the presence of both the hydroxyl and acetyl groups on the aromatic ring. These functional groups provide sites for a variety of chemical transformations. For instance, the hydroxyl group can undergo etherification and esterification reactions, while the ketone carbonyl can participate in condensation and reduction reactions. The aromatic ring itself is also susceptible to electrophilic substitution, with the existing substituents directing the position of incoming groups.

Exploration of Other Hydroxyl and Alkyl Substituted Analogues

The exploration of other hydroxyl and alkyl substituted analogues of 2-isopropylacetophenone has led to the development of various synthetic methodologies. The synthesis of these compounds often involves the Friedel-Crafts acylation of appropriately substituted phenols or their ethers.

For example, the synthesis of 2-hydroxy-5-nonylacetophenone can be achieved by reacting 4-nonylphenol (B119669) with anhydrous acetonitrile (B52724) in the presence of a catalyst such as aluminum chloride, boron trichloride (B1173362), or zinc chloride, and dry hydrogen chloride gas. google.com The resulting nonylphenol ketimine is then hydrolyzed with hot water to yield the final product. google.com This process represents a one-step reaction that simplifies the synthesis from a previous two-step route. google.com

Another analogue, 2-hydroxy-5-methylacetophenone, serves as a precursor in the synthesis of Schiff base ligands. For instance, it can be condensed with salicyloyl hydrazide in ethanol (B145695) to form 2-hydroxy-5-methylacetophenone salicyloyl hydrazone. saudijournals.com

The general synthetic approach for various hydroxyl and alkyl substituted acetophenones is outlined in the table below.

Compound Precursors Reagents and Conditions Reference
2'-Hydroxy-5'-isopropylacetophenone4-Isopropylanisole, Acetyl chlorideAluminum chloride, Carbon disulfide, Room temperature chemicalbook.com
2-Hydroxy-5-nonylacetophenone4-Nonylphenol, Anhydrous acetonitrileAluminum chloride/Boron trichloride/Zinc chloride, Hydrogen chloride gas, followed by hydrolysis google.com
2-Hydroxy-5-methylacetophenone2-Hydroxy-5-methylphenol, Acetyl chlorideFriedel-Crafts acylation conditions saudijournals.com
4'-Isopropylacetophenone (B1293387)Cumene (B47948), Acetyl chlorideAluminum chloride lookchem.com

Heterocyclic Compounds Derived from Acetophenone (B1666503) Scaffolds

The acetophenone scaffold is a valuable building block for the synthesis of a wide array of heterocyclic compounds. A common strategy involves the initial conversion of acetophenone derivatives into chalcones, which are α,β-unsaturated ketones. These chalcones then serve as versatile intermediates for the construction of various heterocyclic rings.

For instance, chalcones derived from substituted acetophenones can react with urea (B33335) or thiourea (B124793) in the presence of ethanolic sodium hydroxide (B78521) to yield oxazine (B8389632) and thiazine (B8601807) derivatives, respectively. Similarly, reaction with hydroxylamine (B1172632) hydrochloride in the presence of sodium acetate leads to the formation of isoxazole (B147169) derivatives.

The general reaction schemes for the synthesis of these heterocyclic compounds are as follows:

Acetophenone derivative + Substituted benzaldehyde (B42025)Chalcone (B49325)

Chalcone + Urea → Oxazine derivative

Chalcone + Thiourea → Thiazine derivative

Chalcone + Hydroxylamine → Isoxazole derivative

These reactions highlight the utility of acetophenone derivatives in generating a diverse range of heterocyclic systems.

Metal Complexes of Acetophenone Derivatives

Acetophenone derivatives, particularly those bearing hydroxyl and other donor groups, are excellent ligands for the formation of metal complexes. The synthesis and characterization of these complexes are of significant interest due to their potential applications in various fields.

A study on 2-hydroxy-5-methylacetophenone salicyloyl hydrazone demonstrated its ability to form stable complexes with Cr(III), Mn(III), Fe(III), and VO(IV). saudijournals.com The ligand acts as a tribasic tetradentate (ONOO) donor for Cr(III), Mn(III), and Fe(III), and as a dibasic tridentate (ONO) donor for the VO(IV) complex. saudijournals.com These complexes were characterized by elemental analysis, molar conductance, magnetic moments, and various spectroscopic techniques. saudijournals.com The resulting complexes were found to be colored, air-stable, non-hygroscopic solids. saudijournals.com

Another example involves the synthesis of metal(II) complexes with a Schiff base derived from 2′,4′-dihydroxyacetophenone and 1-phenyl-1,3-butanedione. mdpi.com These ligands can coordinate with metal ions such as Cu(II), Zn(II), Co(II), and Ni(II). mdpi.com

The properties of some of these metal complexes are summarized in the table below.

Ligand Metal Ion Coordination Geometry Properties Reference
2-Hydroxy-5-methylacetophenone salicyloyl hydrazoneCr(III), Fe(III)OctahedralColored, air-stable, non-hygroscopic solids saudijournals.com
2-Hydroxy-5-methylacetophenone salicyloyl hydrazoneMn(III), VO(IV)Square pyramidalColored, air-stable, non-hygroscopic solids saudijournals.com
(3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-oneCu(II), Zn(II), Co(II), Ni(II)VariesNon-electrolytic in nature mdpi.com

Structure-Reactivity Relationships in this compound Analogues

The relationship between the molecular structure and chemical reactivity of this compound analogues is a key area of study. The electronic and steric properties of substituents on the aromatic ring can significantly influence the reactivity of the molecule. libretexts.org

Quantitative structure-reactivity relationships (QSRRs) can be established to predict the chemical behavior of these compounds. libretexts.org For benzene (B151609) derivatives, the Hammett equation is a widely used tool to correlate reaction rates and equilibrium constants with substituent parameters. libretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).

In the context of this compound analogues, the electron-donating or electron-withdrawing nature of substituents will affect the electron density at the reaction center, thereby influencing the rate of reaction. For example, in electrophilic aromatic substitution reactions, electron-donating groups will increase the reaction rate, while electron-withdrawing groups will decrease it.

Computational methods, such as Density Functional Theory (DFT), can also be employed to analyze the electronic structure and predict the reactivity of these analogues. mdpi.com Parameters such as Gibbs free activation energy and reaction energy can be calculated to understand the thermodynamics and kinetics of reactions involving these compounds. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

Analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra would be the primary method for confirming the molecular structure of 2-isopropylacetophenone.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns (e.g., doublets, triplets, multiplets) revealing their coupling relationships and substitution pattern on the benzene (B151609) ring. The methine proton of the isopropyl group [-CH(CH₃)₂] would appear as a septet, coupled to the six equivalent methyl protons. These two methyl groups would, in turn, appear as a doublet further upfield. The acetyl methyl protons (-COCH₃) would present as a singlet. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the ketone group is typically the most downfield signal (around δ 200 ppm). The aromatic carbons would have signals in the δ 120-150 ppm range, with the carbon attached to the bulky isopropyl group and the carbon attached to the acetyl group having distinct chemical shifts. The methine and methyl carbons of the isopropyl group and the acetyl methyl carbon would appear in the upfield aliphatic region of the spectrum.

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, especially for the closely spaced aromatic signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity of different fragments of the molecule, for example, by showing a correlation from the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon, confirming the placement of the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental formula, and can offer structural clues through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts. For this compound (molecular weight 162.23 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z of 163.24, corresponding to the [M+H]⁺ ion. High-resolution ESI-MS would provide the exact mass, allowing for the confirmation of the elemental formula C₁₁H₁₄O.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a this compound sample and to identify it based on its retention time and mass spectrum. The mass spectrum obtained via GC-MS, typically using electron ionization (EI), would show the molecular ion peak (M⁺) at m/z 162. A characteristic fragmentation pattern would also be observed, likely involving the loss of a methyl group ([M-15]⁺) to form a stable acylium ion at m/z 147, which would be a prominent peak. Another significant fragment would likely be observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic techniques provide information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong, sharp absorption band around 1685 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the aryl ketone. Bands corresponding to C-H stretching of the aromatic ring and the aliphatic isopropyl and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or hexane, would show absorption bands corresponding to the electronic transitions within the molecule. Acetophenone (B1666503) and its derivatives typically exhibit two main absorption bands: a strong band at shorter wavelengths (around 240-250 nm) corresponding to a π→π* transition of the benzene ring conjugated with the carbonyl group, and a weaker band at longer wavelengths (around 280-290 nm) due to another π→π* transition. A very weak n→π* transition might also be observed above 300 nm. The exact position and intensity of these bands would be specific to the 2-isopropyl substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. By analyzing the angles and intensities of the diffracted beams, scientists can produce a detailed model of the electron density within the crystal, thereby revealing atomic positions, bond lengths, and bond angles with high precision. carleton.edu

The study of acetophenone revealed that the molecule is nearly planar in its solid state. The analysis provided key structural parameters that define the unit cell—the fundamental repeating unit of the crystal lattice. These parameters include the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ). This foundational data is crucial for understanding the packing of molecules in the solid state and the nature of intermolecular interactions. nih.gov

The detailed crystallographic data for acetophenone is summarized in the interactive table below.

Interactive Data Table: Crystallographic Data for Acetophenone

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/n 1
a 10.256 Å
b 8.678 Å
c 8.558 Å
α 90°
β 121.0°
γ 90°
Temperature 154 K
Data sourced from Tanimoto, Y. et al. (1973). nih.gov

This structural information is fundamental for computational chemistry, materials science, and in understanding the physicochemical properties of the solid material. For this compound, the addition of the bulky isopropyl group at the ortho position would be expected to significantly influence the molecular packing and, consequently, the unit cell parameters and crystal symmetry compared to the unsubstituted acetophenone.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. nih.gov These methods can predict molecular geometry, electronic distribution, and spectroscopic properties, which collectively determine the molecule's reactivity and stability. materialsciencejournal.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. spectroscopyonline.com It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 2-isopropylacetophenone, a DFT calculation, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles for its ground state. researchgate.netnih.gov

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. chemrxiv.org These theoretical frequencies correspond to the molecule's infrared (IR) and Raman spectra. nih.gov The analysis provides a detailed assignment of vibrational modes, such as the characteristic C=O stretch of the ketone group, C-H stretches of the isopropyl and methyl groups, and various bending and rocking motions of the phenyl ring. nih.gov Comparing these calculated spectra with experimental data allows for a thorough understanding of the molecule's vibrational properties. spectroscopyonline.com Although specific DFT studies on this compound are not detailed in the available literature, this methodology is standard for analyzing related molecular structures. spectroscopyonline.com

Table 1: Illustrative Data from DFT Calculations for a Generic Aromatic Ketone This table is for illustrative purposes only, as specific data for this compound was not found.

ParameterTypical Calculated ValueVibrational ModeTypical Calculated Frequency (cm⁻¹)
C=O Bond Length~1.22 ÅC=O Stretch~1680-1700 cm⁻¹
C-C (ring) Bond Length~1.40 ÅAromatic C-H Stretch~3000-3100 cm⁻¹
C-C-O Bond Angle~120°Aliphatic C-H Stretch~2850-2970 cm⁻¹

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. materialsciencejournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO might be centered on the carbonyl group, which is electron-withdrawing. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index. ajchem-a.com These parameters provide a quantitative measure of the molecule's reactivity and interaction capabilities. researchgate.net

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table outlines the typical parameters calculated. Specific values for this compound are not available from the search results.

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored based on the electrostatic potential, where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would show a region of high negative potential (red) around the oxygen atom of the carbonyl group, highlighting it as a site for electrophilic interaction. mdpi.com The hydrogen atoms of the phenyl ring and the isopropyl group would exhibit positive potential (blue), while the aromatic ring itself would show a gradient of potential, reflecting its electron density. core.ac.uk Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding and docking with biological receptors. researchgate.net

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). nih.gov Materials with significant hyperpolarizability values can exhibit strong second-order NLO responses, such as second-harmonic generation. nih.gov

The NLO properties of organic molecules are often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. While this compound does not have a classic strong donor-acceptor structure, computational analysis could still quantify its potential NLO response. DFT calculations can provide values for the dipole moment, polarizability, and hyperpolarizability, which indicate the molecule's potential for use in NLO applications. nih.govmdpi.com

Thermodynamic and Kinetic Studies using Computational Models

Computational models are instrumental in studying the thermodynamic and kinetic aspects of chemical reactions. nih.gov Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated for reactants, transition states, and products to determine the feasibility and spontaneity of a reaction. researchgate.netekb.eg

Kinetic studies involve locating the transition state structure and calculating the activation energy, which governs the reaction rate. mdpi.com For a molecule like this compound, these studies could be applied to understand its thermal decomposition pathways or its reactivity in various chemical transformations. For instance, a computational study on the pyrolysis of a related compound, isopropyl acetate (B1210297), utilized transition state theory to determine rate constants and activation energies for its decomposition. nih.gov Similar approaches could theoretically be applied to this compound to model its reaction mechanisms and stability under different conditions. ekb.eg

Molecular Interactions and Solvation Effects

A molecule's behavior is significantly influenced by its environment, particularly in a solvent. mdpi.com Computational models can simulate the effects of a solvent on a molecule's structure and properties. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). mdpi.com

Molecular dynamics (MD) simulations are a powerful tool for studying molecular interactions and solvation. nih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal how solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonds or van der Waals forces, influence its conformational dynamics. researchgate.netnih.gov These simulations provide insight into solubility, diffusion, and the stabilization of different molecular conformations in solution. chemrxiv.org

Tautomeric Forms and Conformational Analysis

The structural and dynamic properties of this compound are defined by the interplay of tautomeric equilibria and conformational preferences. These aspects are crucial for understanding its reactivity and spectroscopic characteristics.

Tautomeric Forms

Like other ketones possessing α-hydrogens, this compound can exist in equilibrium between two tautomeric forms: the keto form and the enol form. fiveable.memasterorganicchemistry.com This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. fiveable.me

Keto Form: This is the conventional structure of this compound, characterized by a carbonyl group (C=O). For most simple ketones and aldehydes, the keto form is significantly more stable and therefore predominates at equilibrium. masterorganicchemistry.comyoutube.com The greater stability is attributed to the higher bond energy of the carbon-oxygen double bond compared to a carbon-carbon double bond. leah4sci.com

Enol Form: This tautomer features a hydroxyl group (-OH) bonded to a carbon atom that is part of a carbon-carbon double bond (a vinyl alcohol). fiveable.me While generally less stable, the enol form is a key intermediate in many chemical reactions. leah4sci.com The tautomerization can be catalyzed by either acid or base. youtube.comchemistrysteps.com

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the single bond connecting the acetyl group to the phenyl ring. The presence of the bulky isopropyl group at the ortho position introduces significant steric hindrance, which dictates the preferred orientation of the acetyl group relative to the aromatic ring.

While direct computational studies on this compound are limited, extensive research on the structurally similar compound, 2-methylacetophenone, provides valuable insights. nih.govacs.org Joint ab initio calculations and gas electron diffraction (GED) studies on 2-methylacetophenone have shown that the molecule adopts a nonplanar conformation to alleviate steric strain between the ortho-substituent and the acetyl group. nih.govacs.org

It is expected that this compound would exhibit similar, but likely more pronounced, non-planar conformations due to the greater steric bulk of the isopropyl group compared to the methyl group. The key rotational angle (dihedral angle) is that between the plane of the phenyl ring and the plane of the carbonyl group.

Based on the findings for 2-methylacetophenone, two primary conformers are anticipated for this compound: a more stable synclinal form and a less stable anticlinal form. nih.govacs.org

Synclinal Conformer: In this arrangement, the carbonyl group is rotated out of the plane of the aromatic ring. For 2-methylacetophenone, this conformer is the most predominant, with a calculated torsional angle of approximately 26.0° and an experimentally determined angle of 32.7(24)°. nih.gov

The steric crowding introduced by the ortho-substituent leads to notable distortions in the molecule's geometry, including changes in bond angles around the substituted carbons of the phenyl ring. acs.org For this compound, the larger isopropyl group would likely result in a greater torsional angle in the predominant synclinal conformer to minimize steric repulsion.

The following table summarizes the conformational data derived from computational and experimental studies on the analogous 2-methylacetophenone, which serves as a model for understanding the conformational behavior of this compound. nih.govacs.org

ConformerTorsional Angle (φ) [C(ar)-C(ar)-C=O] (MP2/6-311++G**)Torsional Angle (φ) [C(ar)-C(ar)-C=O] (GED)Relative Abundance
Synclinal 26.0°32.7(24)°Predominant (>94%)
Anticlinal 140.0°Not DeterminedMinor (<6%)

Applications in Advanced Organic Synthesis and Material Science

Role as a Synthetic Intermediate in Complex Molecule Construction

2-Isopropylacetophenone is a valuable precursor in multi-step synthetic pathways, enabling the construction of intricate molecular architectures.

The acetophenone (B1666503) framework is integral to the synthesis of various heterocyclic compounds that form the core of many pharmaceutical drugs. One prominent example is the synthesis of pyrazole derivatives, a class of compounds known for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. galchimia.comrjptonline.org

The synthesis often begins with the acetophenone moiety, which can be converted into an intermediate enaminone. This intermediate then undergoes cyclization with hydrazine to form the pyrazole ring. galchimia.com A general scheme for this process is outlined below:

Table 1: General Synthesis of Pyrazoles from Acetophenones

Step Reactants Conditions Product
1 Acetophenone, Dimethylformamide dimethyl acetal (DMADMF) Heat (e.g., 170°C in a flow reactor) Enaminone intermediate

This table illustrates a common synthetic route. Specific conditions and reagents may vary based on the desired substitution pattern on the final pyrazole scaffold.

Furthermore, acetophenones are used to create chalcones (1,3-diaryl-2-propen-1-ones) through condensation reactions with aromatic aldehydes. nih.govugm.ac.id These chalcones are precursors to a multitude of heterocyclic systems, including pyrazolines, and exhibit a broad spectrum of pharmacological activities themselves, such as anticancer and anti-inflammatory effects. rjptonline.orgnih.govmdpi.comnih.gov The synthesis of chalcones and their subsequent conversion to pyrazolines demonstrates the utility of acetophenone derivatives in building diverse pharmaceutical scaffolds. rjptonline.org

Acetophenone and its derivatives are foundational in the synthesis of various agrochemicals, including fungicides, insecticides, and herbicides. nih.govresearchgate.net The structural motif can be incorporated into compounds that exhibit potent biological activity against plant pathogens and pests.

A significant application is in the synthesis of substituted pyridines, which are key components in a number of modern insecticides. organic-chemistry.orgacs.org For instance, various synthetic methods utilize acetophenones to construct the pyridine ring. One such method involves the copper-catalyzed cyclization of an acetophenone with ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the heterocycle. researchgate.netresearchgate.net

Research has demonstrated that acetophenone derivatives can be used to produce compounds with significant insecticidal activity. acs.orgnih.gov For example, a series of acetophenone-derived fungicides showed potent activity against plant pathogens like Botrytis cinerea and Cytospora sp. in both in vitro and in vivo studies. nih.gov

Table 2: Examples of Agrochemical Activity in Acetophenone Derivatives

Compound Class Synthetic Precursor Target Pest/Pathogen Reported Activity
Substituted Pyridines Acetophenones Aphis craccivora (Cowpea aphid) Insecticidal acs.org
Acetophenone Derivatives Acetophenones Cytospora sp., Botrytis cinerea Fungicidal nih.gov

Beyond pyrazoles and pyridines, the reactivity of this compound allows for its use in constructing a wide array of other novel heterocyclic systems. The carbonyl group is a key functional handle for cyclization reactions.

For example, acetophenones can react with phenylhydrazine to form acetophenone phenylhydrazone, which can then undergo reactions like the Vilsmeier-Haack reaction to produce formyl pyrazoles. spast.orgresearchgate.net These formylated heterocycles are versatile intermediates for creating more complex, fused-ring systems or for introducing further functionalization. The synthesis of chalcones from acetophenones also serves as a gateway to numerous five- and six-membered heterocyclic compounds through reactions with reagents like hydrazine, urea (B33335), or thiourea (B124793). rjptonline.orgresearchgate.net

Applications in Polymerization Processes and Photoinitiator Chemistry (for relevant derivatives)

Acetophenone derivatives are widely recognized for their role in photopolymerization, where they can act as photoinitiators. rsc.org A photoinitiator is a compound that, upon absorption of light, generates reactive species (free radicals or cations) that initiate polymerization. rsc.org

Acetophenones typically function as Type I photoinitiators. Upon irradiation with UV light, they undergo a unimolecular bond cleavage (specifically, α-cleavage) to generate two free radical fragments, which can then initiate the polymerization of monomers. rsc.org

Table 3: Classification of Acetophenone-Based Photoinitiators

Photoinitiator Type Mechanism of Radical Generation Role of Acetophenone Derivative
Type I Unimolecular α-cleavage upon UV irradiation. The excited acetophenone molecule itself cleaves to form initiating radicals. rsc.org

| Type II | Bimolecular reaction with a co-initiator (synergist). | The excited photoinitiator (e.g., benzophenone) abstracts a hydrogen atom from a synergist molecule (like a tertiary amine) to generate radicals. nih.gov |

While this compound itself is not a common commercial photoinitiator, its core chemical structure is the basis for many effective ones. Modifications to the acetophenone nucleus, such as the addition of alkoxy or hydroxyl groups, lead to commercially significant photoinitiators like 2,2-diethoxyacetophenone and 1-hydroxycyclohexyl phenyl ketone. sigmaaldrich.com These derivatives are designed to have optimal absorption characteristics that match the emission spectra of UV lamps used in industrial curing processes. sigmaaldrich.com The efficiency of these initiators is a subject of detailed study, linking their excited-state reactivity to their performance in polymerization systems. rsc.org

Exploration in Material Science and Nanotechnology

While direct applications of this compound in material science are not extensively documented, its role as a synthetic intermediate allows for its incorporation into advanced materials.

The polymers generated using acetophenone-derived photoinitiators have widespread applications in coatings, adhesives, and inks. Furthermore, the synthesis of novel heterocyclic and aromatic compounds from acetophenone precursors can lead to materials with unique optical or electronic properties. These materials could potentially be explored for use in organic electronics or as components in nanocomposites.

In nanotechnology, functionalized nanoparticles can be created by surface-initiated polymerization. In such processes, photoinitiators derived from the acetophenone structure can be chemically bound to the surface of nanoparticles. Subsequent UV irradiation in the presence of monomers leads to the growth of polymer chains directly from the nanoparticle surface, creating a core-shell structure with tailored properties. This "grafting from" approach is a powerful tool for modifying the surface of materials like silica or titanium dioxide to improve their compatibility with polymer matrices or to introduce new functionalities.

Biological Activity and Structure Activity Relationship Sar Investigations

Antimicrobial and Antifungal Activities of Acetophenone (B1666503) Derivatives

Acetophenone derivatives have demonstrated notable antimicrobial and antifungal properties. These compounds are being explored for their potential in both medicine and agriculture.

A study on acetophenone derivatives revealed their potential as antifungal agents. For instance, 2,3,4-trihydroxyacetophenone was identified as a potent inhibitor of filamentous fungi, with a Minimum Inhibitory Concentration (MIC) of 31.2 μg/mL against Microsporum canis, indicating greater activity than the conventional antifungal drug fluconazole (B54011) against this specific strain. academicjournals.org Similarly, 2-hydroxy-4,6-dimethoxyacetophenone and 2-hydroxy-3,4,6-trimethoxyacetophenone have shown activity against Trichophyton rubrum with MICs ranging from 1.25 to 2.5 mg/mL. academicjournals.org

CompoundFungal StrainMIC
2,3,4-trihydroxyacetophenoneMicrosporum canis31.2 μg/mL
2-hydroxy-4,6-dimethoxy-acetophenoneTrichophyton rubrum1.25 - 2.5 mg/mL
2-hydroxy-3,4,6-trimethoxyacetophenoneTrichophyton rubrum2.5 mg/mL

Mechanism of Action Studies in Mycobacteria

The precise mechanism of action for many acetophenone derivatives against mycobacteria is still under investigation. However, some studies suggest that these compounds may interfere with essential cellular processes. For instance, the anti-tuberculosis prodrugs isoxyl (B29260) (ISO) and thiacetazone (B1682801) (TAC) are believed to inhibit mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. nih.gov Research has shown that these drugs specifically target the dehydration step of the fatty-acid synthase type II (FAS-II) elongation system. nih.gov This inhibition leads to the accumulation of 3-hydroxy fatty acids and ultimately disrupts the integrity of the cell wall. nih.gov While this mechanism has been identified for ISO and TAC, it provides a potential avenue of investigation for the antimycobacterial activity of other acetophenone derivatives. The lipophilicity of the compound, which would be influenced by the isopropyl group in 2-isopropylacetophenone, could play a role in its ability to penetrate the lipid-rich mycobacterial cell wall.

Development of Agrochemical Fungicides

The antifungal properties of acetophenone derivatives have led to their investigation as potential agrochemical fungicides. Natural products often serve as a source of inspiration for the development of new pesticides. academicjournals.org The goal is to discover novel chemical structures with unique mechanisms of action to combat plant pathogenic fungi, which can cause significant losses in agricultural production. The development of fungicides from natural product leads, such as acetophenones, is a promising strategy for sustainable agriculture.

Phytotoxic Activity as Bioherbicides and Plant Growth Regulators

Certain acetophenone derivatives have been identified as having phytotoxic activity, suggesting their potential use as bioherbicides or plant growth regulators. nih.gov These naturally derived compounds could offer more environmentally friendly alternatives to synthetic herbicides.

Influence of Substituent Position and Number on Efficacy

The position and number of substituents on the acetophenone ring have a significant impact on the compound's phytotoxic efficacy. nih.gov A study on propiophenone (B1677668), 4'-methylacetophenone, and 2',4'-dimethylacetophenone (B1329390) demonstrated that 2',4'-dimethylacetophenone was the most phytotoxic of the three. nih.govresearchgate.net This suggests that the presence and location of alkyl groups on the aromatic ring are crucial for activity. For this compound, the ortho-position of the bulky isopropyl group could influence its interaction with biological targets in plants, potentially affecting its phytotoxicity.

CompoundObservation
2',4'-dimethylacetophenoneMost phytotoxic among tested compounds. nih.govresearchgate.net
PropiophenoneShowed greater inhibition of hypocotyl size at higher concentrations. nih.govresearchgate.net
4'-methylacetophenoneExhibited an IC50 of 0.4 mM for germination rate in Lactuca sativa. nih.govresearchgate.net

Hormetic Effects in Plant Bioassays

Hormesis, a biphasic dose-response phenomenon characterized by a low-dose stimulation and a high-dose inhibition, has been observed with some acetophenone derivatives in plant bioassays. nih.govresearchgate.net This means that at low concentrations, these compounds may stimulate plant growth, while at higher concentrations, they exhibit their phytotoxic (inhibitory) effects. For example, propiophenone and 2',4'-dimethylacetophenone have demonstrated hormetic effects in trials with Lactuca sativa. nih.govresearchgate.net The concentration-dependent activity of these compounds is an important consideration for their potential application as either plant growth regulators or bioherbicides.

Medicinal Chemistry Applications: Inhibitor Development and Biologically Active Molecules

The acetophenone scaffold is a versatile starting point in medicinal chemistry for the development of enzyme inhibitors and other biologically active molecules.

One study investigated a series of acetophenone derivatives as inhibitors for several metabolic enzymes. nih.gov These derivatives were found to be effective inhibitors of α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). nih.gov The inhibitory constants (Ki) for these compounds were in the micromolar range, indicating moderate potency. nih.gov

EnzymeKi Range for Acetophenone Derivatives (μM)
α-glycosidase167.98 ± 25.06 to 304.36 ± 65.45
hCA I555.76 ± 56.07 to 1,043.66 ± 98.78
hCA II598.63 ± 90.04 to 945.76 ± 74.50
AChE71.34 ± 11.25 to 143.75 ± 31.27

The development of novel inhibitors for enzymes such as α-glycosidase (a target for diabetes) and acetylcholinesterase (a target for Alzheimer's disease) is an active area of research. The structure of the acetophenone derivative, including the nature and position of substituents, plays a crucial role in its inhibitory activity and selectivity. While no specific inhibitor development has been reported for this compound, its structural motif is present in a variety of biologically active molecules.

Molecular Docking and Receptor Interaction Studies

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a target protein. These studies are instrumental in understanding the potential biological targets of a compound and the specific molecular interactions that govern its activity. While specific molecular docking studies for this compound are not extensively documented in the reviewed literature, research on its parent compound, acetophenone, and other substituted acetophenone derivatives provides valuable insights into its potential receptor interactions.

Studies on acetophenone have explored its interaction with various receptors. For instance, molecular docking simulations have been conducted to investigate the binding of acetophenone to the 5-HT1B serotonin (B10506) receptor. researchgate.net These simulations help to elucidate the potential binding mode and key amino acid residues within the receptor's binding pocket that interact with the acetophenone molecule.

Furthermore, research on ortho-monosubstituted acetophenone derivatives has suggested potential interactions with enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Molecular docking studies on these derivatives indicate that they may be involved in key interactions characteristic of HPPD inhibitors. nih.gov This suggests that the ortho-isopropyl substitution in this compound could influence its binding to this or similar enzymatic targets.

In studies involving more complex acetophenone derivatives, such as acetophenone-1,2,3-triazole compounds, molecular docking has been employed to investigate their binding to the enoyl-acyl carrier protein reductase (InhA) enzyme. nih.gov These investigations have provided specific binding energy scores and detailed the interactions with amino acid residues within the InhA active site. nih.gov While these derivatives are structurally more complex than this compound, the data highlights the potential for the acetophenone scaffold to interact with enzymatic targets.

The insights from these related studies suggest that this compound may interact with various biological targets, and its binding is likely governed by a combination of hydrophobic and polar interactions within the receptor's binding site. The isopropyl group at the ortho position can be expected to play a significant role in defining the compound's binding specificity and affinity.

Detailed Research Findings on Related Acetophenone Derivatives

To illustrate the types of interactions and binding affinities observed for compounds structurally related to this compound, the following tables summarize findings from molecular docking studies on acetophenone and its derivatives with different biological targets.

Table 1: Molecular Docking Interactions of Acetophenone with 5-HT1B Receptor researchgate.net

LigandReceptorInteracting Amino Acid Residues
Acetophenone5-HT1BData not publicly available in detail.

Table 2: Potential Interaction of Ortho-Monosubstituted Acetophenones with HPPD Enzyme nih.gov

Ligand ClassPotential Target EnzymeSignificance
Ortho-monosubstituted acetophenones4-hydroxyphenylpyruvate dioxygenase (HPPD)May be involved in key interactions of HPPD inhibitors.

Table 3: Binding Energy of Acetophenone-1,2,3-Triazole Derivatives with InhA Enzyme nih.gov

CompoundTarget EnzymeBinding Energy (kcal/mol)
Compound 9InhA (4UVD)-8.63
Compound 10InhA (4UVD)-8.97
Compound 14InhA (4UVD)Data not publicly available in detail.

These tables are based on data from studies on acetophenone and its derivatives, providing a proxy for understanding the potential molecular interactions of this compound. Further dedicated molecular docking and receptor interaction studies on this compound are necessary to conclusively identify its specific biological targets and elucidate its precise mechanism of action at the molecular level.

Catalysis and Catalytic Transformations Involving Acetophenones

Role in Acid-Catalyzed Reactions

Acid catalysis plays a pivotal role in activating the carbonyl group or the aromatic ring of acetophenones, facilitating reactions such as condensation, acylation, and protection. The following sections delve into specific types of acid catalysis.

Lewis acids, such as aluminum chloride (AlCl₃), are electron-pair acceptors that are central to numerous organic transformations. One of the most prominent examples involving an isopropylacetophenone structure is the Friedel-Crafts acylation, where the compound is the primary product. In this reaction, a Lewis acid is essential for activating an acylating agent, which then reacts with an aromatic substrate.

The synthesis of 4'-isopropylacetophenone (B1293387) via the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) serves as a classic illustration. The AlCl₃ catalyst coordinates with the chlorine atom of acetyl chloride, forming a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich cumene ring. The isopropyl group is an ortho-, para-director, leading predominantly to the para-substituted product due to less steric hindrance.

The mechanism proceeds as follows:

Formation of the Electrophile: Acetyl chloride reacts with AlCl₃ to form the acylium ion-Lewis acid complex. CH₃COCl + AlCl₃ → [CH₃CO]⁺[AlCl₄]⁻

Electrophilic Aromatic Substitution: The acylium ion is attacked by the π-electrons of the cumene ring, forming a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: The [AlCl₄]⁻ complex removes a proton from the aromatic ring, restoring aromaticity and regenerating the AlCl₃ catalyst.

A typical laboratory procedure involves reacting cumene with acetyl chloride in the presence of AlCl₃ in a solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C) to control the reaction's exothermicity.

Table 1: Representative Data for Friedel-Crafts Acylation of Cumene

Reactant 1Reactant 2CatalystProductReported Yield
CumeneAcetyl ChlorideAlCl₃4'-Isopropylacetophenone~70-80%

Note: The table is illustrative of typical yields for this type of reaction.

Solid acid catalysts, particularly superacidic clays (B1170129) like montmorillonite (B579905) K-10, offer a heterogeneous and often more environmentally benign alternative to traditional Lewis or Brønsted acids. These clays possess both Brønsted acid sites (from interlayer water molecules) and Lewis acid sites (from aluminum and other metal ions at the crystal edges), which can catalyze a variety of reactions involving ketones. ias.ac.injocpr.com

For acetophenones, a key reaction catalyzed by acid-activated clays is the aldol (B89426) self-condensation. In this process, two molecules of acetophenone (B1666503) react to form an α,β-unsaturated ketone. Using acetophenone as a direct model for 2-isopropylacetophenone, the reaction yields dypnone. researchgate.netresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of one acetophenone molecule by a Brønsted acid site on the clay surface. This activation facilitates the enolization of a second acetophenone molecule, which then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration, also promoted by the acid catalyst, leads to the final unsaturated product. researchgate.net

Table 2: Clay-Catalyzed Reactions of Acetophenone Derivatives

SubstrateReagent(s)CatalystProduct Type
AcetophenoneSelf-condensationMontmorillonite K-10α,β-Unsaturated Ketone (Dypnone)
Acetophenone DerivativesEthylene GlycolAcid-Activated Clay (AH2)Acetal (1,3-Dioxolane)

This table summarizes types of reactions catalyzed by acidic clays, demonstrating their utility in both C-C bond formation and functional group protection. researchgate.net

These clay catalysts are valued for their ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to soluble superacids. jocpr.com

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents. A DES is a mixture of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as a polyol (e.g., glycerol) or a carboxylic acid. While not always catalysts in themselves, DESs can act as a catalytic medium, significantly influencing reaction rates and selectivities, particularly in biocatalysis.

In transformations involving acetophenone derivatives, DESs have been successfully employed to enhance the performance of biocatalytic reductions. For example, the asymmetric reduction of substituted acetophenones to valuable chiral secondary alcohols can be performed using yeast (e.g., Saccharomyces cerevisiae) in an aqueous DES medium. A choline chloride:glycerol mixture with a specific water content has been shown to improve both the conversion and the enantiomeric excess of the resulting alcohol.

The role of the DES in this context is multifaceted:

It can increase the solubility of the hydrophobic acetophenone substrate in the aqueous medium.

It may enhance the stability and activity of the reductase enzymes within the yeast cells.

It can influence the permeability of the cell membrane, facilitating substrate and product transfer.

Table 3: Asymmetric Reduction of an Acetophenone Derivative in a DES Medium

SubstrateBiocatalystDES Medium (with 30% v/v water)Result
1-(3,4-dimethylphenyl)ethanoneS. cerevisiaeCholine Chloride:Glycerol (ChGly30)High conversion and enantioselectivity

Data adapted from studies on green asymmetric reductions, illustrating the beneficial effect of DES as a reaction medium.

Transition Metal Catalysis

Transition metals are workhorses of modern organic synthesis, capable of catalyzing a vast range of transformations with high efficiency and selectivity. For a molecule like this compound, the carbonyl group is a primary target for transition metal-catalyzed reactions like hydrogenation, hydrogenolysis, and carbon-carbon bond formation.

Palladium, typically supported on carbon (Pd/C), is a premier catalyst for hydrogenation reactions. For an aromatic ketone like this compound, two principal reduction pathways are possible, depending on the reaction conditions.

Hydrogenation: Under mild conditions (e.g., lower pressures of H₂ and ambient temperature), the carbonyl group is selectively reduced to a secondary alcohol. This converts this compound into 1-(2-isopropylphenyl)ethanol. This transformation is a clean and efficient way to produce chiral or racemic alcohols.

Hydrogenolysis: Under more forcing conditions (e.g., higher temperatures, higher H₂ pressures, and often in the presence of a strong acid), a complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group can occur. This process, known as hydrodeoxygenation or hydrogenolysis, would convert this compound directly into 1-ethyl-2-isopropylbenzene. This reaction is a powerful tool for removing carbonyl functionalities and synthesizing alkylbenzenes. While palladium is effective, other catalysts, such as bimetallic systems, have also been developed for selective hydrodeoxygenation of functionalized acetophenones.

Table 4: Potential Palladium-Catalyzed Reduction Products of this compound

Reaction TypeCatalystConditionsProduct
HydrogenationPd/CMild (Low H₂ pressure, RT)1-(2-Isopropylphenyl)ethanol
HydrogenolysisPd/C, H⁺Forcing (High H₂ pressure, High Temp)1-Ethyl-2-isopropylbenzene

The addition of an allyl group to a ketone is a valuable method for constructing new carbon-carbon bonds and creating a chiral center. Titanium-based catalysts are highly effective in promoting the asymmetric allylation of ketones to produce tertiary homoallylic alcohols with high enantioselectivity.

A common catalytic system involves a titanium(IV) isopropoxide precursor and a chiral ligand, most notably BINOL (1,1'-bi-2-naphthol). This in-situ generated chiral Lewis acid catalyst coordinates to the carbonyl oxygen of the ketone, such as this compound. This coordination activates the carbonyl group towards nucleophilic attack by an allylating agent, like tetraallylstannane. The chiral environment created by the titanium-BINOL complex directs the approach of the allyl nucleophile to one face of the ketone, resulting in the formation of one enantiomer of the product in excess.

This reaction transforms the planar carbonyl group of this compound into a stereogenic center, yielding a chiral tertiary alcohol, 1-(2-isopropylphenyl)but-3-en-1-ol. The resulting homoallylic alcohol is a versatile synthetic intermediate that can be further modified at the double bond.

Table 5: General Data for Titanium-Catalyzed Asymmetric Allylation of Aromatic Ketones

Ketone SubstrateCatalyst SystemAllylating AgentEnantiomeric Excess (ee)
AcetophenoneTi(OiPr)₄ / (R)-BINOLTetraallylstannane>90%
2'-MethoxyacetophenoneTi(OiPr)₄ / (R)-BINOLTetraallylstannane95%
1-AcetonaphthoneTi(OiPr)₄ / (R)-BINOLTetraallylstannane94%

This table presents typical results for related aromatic ketones, demonstrating the high enantioselectivity achievable with this catalytic method.

Heterogeneous Catalysis for Transformations

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and recycling, enhanced stability, and the potential for continuous flow processes. mdpi.comnih.gov In the context of acetophenones, such as this compound, heterogeneous catalysts are employed for a variety of transformations, most notably hydrogenations and acid-catalyzed reactions. These processes typically involve the use of solid catalysts that exist in a different phase from the reactants. libretexts.org

The catalytic activity in heterogeneous systems is primarily a surface phenomenon, where reactants adsorb onto the catalyst surface, undergo chemical transformation, and then desorb as products. libretexts.org The effectiveness of a heterogeneous catalyst is influenced by factors such as the composition of the active metal, the properties of the support material (e.g., alumina (B75360), silica, carbon), and the interaction between the metal and the support. mdpi.comscispace.com

A significant area of research in the heterogeneous catalysis of acetophenones is the selective hydrogenation of the carbonyl group to form the corresponding alcohol. This transformation is of industrial importance for the synthesis of fine chemicals and pharmaceutical intermediates. mdpi.com Various metal-supported catalysts have been investigated for this purpose, with the choice of metal influencing both the activity and selectivity of the reaction. For instance, nickel-based catalysts are widely used due to their effectiveness and lower cost compared to noble metals. mdpi.com

Solid acid catalysts also play a crucial role in various transformations involving aromatic ketones. ku.edud-nb.info These materials, which include zeolites and metal oxides, can catalyze reactions such as alkylation and acylation. ku.eduiupac.org The acidic properties of these catalysts, including the nature and strength of the acid sites, are critical determinants of their catalytic performance. stmjournals.in

Research into the application of heterogeneous catalysts for the transformation of substituted acetophenones continues to focus on developing more efficient, selective, and durable catalytic systems. The insights gained from studies on acetophenone can be largely extrapolated to understand and predict the catalytic behavior for derivatives like this compound.

Research Findings on Heterogeneous Catalytic Transformations of Acetophenones

The hydrogenation of acetophenone is a well-studied model reaction in heterogeneous catalysis, providing valuable data on catalyst performance. Studies have explored a range of metal catalysts, supports, and reaction conditions to optimize the selective conversion of the carbonyl group.

One notable study investigated the use of a highly loaded and dispersed nickel phosphide (B1233454) on alumina (Ni₂P/Al₂O₃) catalyst for the hydrogenation of acetophenone. mdpi.com This catalyst demonstrated high selectivity towards the formation of 1-phenylethanol (B42297). The enhanced selectivity was attributed to electronic effects, where the partial positive charge on nickel (Niδ+) attracts the oxygen atom of the carbonyl group, while the partial negative charge on phosphorus (Pδ−) repels the phenyl group, thus favoring the hydrogenation of the C=O bond. mdpi.com In comparison, a conventional nickel on alumina (Ni/Al₂O₃) catalyst showed higher apparent activity but lower selectivity for 1-phenylethanol. mdpi.com

The table below summarizes the comparative performance of Ni/Al₂O₃ and Ni₂P/Al₂O₃ catalysts in the hydrogenation of acetophenone, highlighting key performance indicators under specific reaction conditions.

CatalystSupportActive PhaseConversion (%)Selectivity to 1-phenylethanol (%)Reaction Conditions
Ni/Al₂O₃AluminaNi99.985.2120 °C, 4.0 MPa H₂, 4 h
Ni₂P/Al₂O₃AluminaNi₂P95.696.5120 °C, 4.0 MPa H₂, 4 h

Solid acid catalysts have also been extensively studied for reactions involving aromatic compounds. For instance, silica-supported sulfonic acids have been shown to be effective catalysts for the Friedel-Crafts acylation of anisole, yielding 4-methoxyacetophenone as the major product. d-nb.info This type of catalysis avoids the use of environmentally harmful halogenated compounds. d-nb.info Zeolites, another class of solid acids, are used in alkylation reactions, such as the synthesis of cumene from benzene (B151609) and propylene. stmjournals.in The shape selectivity of zeolites can influence the product distribution in such reactions. While direct studies on this compound using these specific solid acids are not detailed in the provided context, the principles of acid-catalyzed transformations of aromatic ketones are broadly applicable.

The development of heterogeneous catalysts remains an active area of research, with a focus on designing materials with tailored properties for specific organic transformations. mdpi.com This includes the use of novel support materials and the synthesis of well-defined active sites to enhance catalytic activity and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Isopropylacetophenone, and how can reaction conditions be optimized?

  • Methodology : Begin with Friedel-Crafts acylation using isopropylbenzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via TLC or GC-MS. Optimize temperature (typically 0–50°C), solvent polarity (e.g., dichloromethane), and stoichiometry to maximize yield. Purify via fractional distillation or column chromatography, and validate purity using melting point analysis and HPLC (>98% purity recommended for research use) .
  • Key Consideration : Ensure anhydrous conditions to prevent catalyst deactivation. Document all parameters (e.g., reaction time, molar ratios) for reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR : Analyze 1^1H NMR for aromatic protons (δ 7.2–7.8 ppm) and acetyl/isopropyl groups (δ 1.2–1.4 ppm for CH(CH₃)₂; δ 2.6 ppm for COCH₃). Confirm spin-spin splitting patterns to distinguish substituent positions .
  • IR : Identify carbonyl stretch (~1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peak (m/z ~176.25) and fragmentation patterns (e.g., loss of isopropyl group) .
    • Validation : Cross-reference data with NIST Chemistry WebBook or published spectral libraries .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers away from oxidizers; dispose of waste via approved hazardous chemical protocols .
    • Emergency Measures : For skin exposure, wash immediately with soap/water; for eye contact, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

  • Approach :

  • Comparative Analysis : Replicate experiments under identical conditions and compare results with peer-reviewed studies.
  • Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous MS/MS fragments, employ high-resolution mass spectrometry (HRMS) .
  • Computational Validation : Perform DFT calculations to predict NMR chemical shifts or IR vibrations and match with experimental data .

Q. What strategies are effective in designing catalytic systems to improve the enantioselective synthesis of this compound derivatives?

  • Methodology :

  • Catalyst Screening : Test chiral ligands (e.g., BINOL-derived phosphates) with transition metals (e.g., Rh, Pd) in asymmetric acylations.
  • Kinetic Studies : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize solvent (e.g., toluene vs. THF), temperature, and catalyst loading .
  • Mechanistic Probes : Use isotopic labeling (e.g., 13^{13}C-acetyl groups) to trace reaction pathways .

Q. How can environmental persistence and degradation pathways of this compound be studied?

  • Experimental Design :

  • Biodegradation Assays : Incubate with soil/water microbial consortia; measure half-life via LC-MS.
  • Photolysis Studies : Expose to UV light (λ = 254–365 nm) and analyze breakdown products (e.g., hydroxylated derivatives) .
  • Ecotoxicity Models : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity. Reference ECHA REACH dossiers for regulatory benchmarks .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points or solubility data for this compound?

  • Troubleshooting :

  • Purity Verification : Re-crystallize the compound and re-analyze.
  • Environmental Factors : Document humidity/temperature during measurements.
  • Inter-Lab Collaboration : Share samples with independent labs for cross-validation .

Q. What steps ensure reproducibility in scaled-up syntheses of this compound?

  • Best Practices :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Batch Records : Detail equipment specifications (e.g., reactor material, stirring rate) and raw material sources .

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2-Isopropylacetophenone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.